molecular formula C24H21ClF3N3O2 B1401856 4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester CAS No. 1311279-90-9

4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester

Cat. No. B1401856
CAS RN: 1311279-90-9
M. Wt: 475.9 g/mol
InChI Key: HIWGWTQZKXEWHC-UHFFFAOYSA-N
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Description

The compound “4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a pyridine ring, a trifluoromethyl group, a benzoic acid group, and a phenyl ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be introduced using a reaction with a suitable piperazine derivative . The trifluoromethyl group could be introduced using a trifluoromethylation reagent . The benzoic acid group and the phenyl ester group could be introduced using suitable carboxylic acid and phenol derivatives, respectively .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The piperazine ring and the pyridine ring would likely contribute to the rigidity of the molecule, while the trifluoromethyl group would likely introduce a degree of electron-withdrawing character .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the various functional groups. For example, the piperazine ring could potentially undergo reactions with electrophiles, while the pyridine ring could potentially undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine and pyridine rings could potentially increase its stability, while the trifluoromethyl group could potentially increase its lipophilicity .

Scientific Research Applications

It appears that there is limited direct information available on the specific compound “4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester”. However, based on related compounds with piperazine structures, we can infer potential applications in various scientific research fields. Below are some inferred applications based on similar compounds:

Antimicrobial Activity

Compounds with piperazine structures have been studied for their antimicrobial properties. For example, certain piperazine chrome-2-one compounds have shown good antifungal activity . This suggests that our compound of interest may also be researched for potential use in developing new antimicrobial agents.

Medicinal Chemistry

Piperazine derivatives are known to have medicinal importance, including potential therapeutic applications . The compound could be part of research efforts aimed at discovering new drugs or enhancing the efficacy of existing ones.

Molecular Modeling

Similar compounds have been used in molecular modeling studies to predict interactions with biological targets . The compound could be utilized in computational studies to design molecules with desired biological activities.

Synthesis of Novel Compounds

Piperazine-containing compounds serve as intermediates in the synthesis of novel chemical entities . Research could explore the use of the compound as a building block for synthesizing new molecules with various applications.

Cytotoxicity Studies

Research into piperazine derivatives includes evaluating their cytotoxic effects, which is crucial for drug development, especially in cancer therapy . The compound may be investigated for its cytotoxic profile against different cancer cell lines.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a pharmaceutical, it could potentially interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These factors would need to be assessed through appropriate testing .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential uses .

properties

IUPAC Name

(4-chlorophenyl) 4-[6-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClF3N3O2/c1-30-10-12-31(13-11-30)22-21(24(26,27)28)14-18(15-29-22)16-2-4-17(5-3-16)23(32)33-20-8-6-19(25)7-9-20/h2-9,14-15H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIWGWTQZKXEWHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=N2)C3=CC=C(C=C3)C(=O)OC4=CC=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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